2-bromo-1-[5-(4-bromophenyl)-1,2-oxazol-3-yl]ethanone
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Overview
Description
2-bromo-1-[5-(4-bromophenyl)-1,2-oxazol-3-yl]ethanone is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of bromine atoms and an oxazole ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-[5-(4-bromophenyl)-1,2-oxazol-3-yl]ethanone typically involves the bromination of precursor compounds. One common method involves the reaction of 4-bromophenylacetic acid with bromine in the presence of a catalyst to form the desired product . Another approach includes the use of ammonium bromide and oxone as reagents for the bromination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-1-[5-(4-bromophenyl)-1,2-oxazol-3-yl]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Condensation Reactions: This compound can participate in condensation reactions to form iminolactones.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used.
Condensation Reactions: Isocyanides and acetylenic esters are commonly used in the presence of a catalyst.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions include substituted derivatives, iminolactones, and various oxidized or reduced forms of the compound.
Scientific Research Applications
2-bromo-1-[5-(4-bromophenyl)-1,2-oxazol-3-yl]ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-1-[5-(4-bromophenyl)-1,2-oxazol-3-yl]ethanone involves its interaction with specific molecular targets. The bromine atoms and oxazole ring play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-1-(3-(4-bromophenyl)-5-methylisoxazol-4-yl)ethanone
- 2-bromo-1-(4-chlorophenyl)ethanone
- 2-bromo-1-(4-fluorophenyl)ethanone
Uniqueness
2-bromo-1-[5-(4-bromophenyl)-1,2-oxazol-3-yl]ethanone is unique due to its specific structural features, including the presence of an oxazole ring and multiple bromine atoms
Properties
Molecular Formula |
C11H7Br2NO2 |
---|---|
Molecular Weight |
344.99 g/mol |
IUPAC Name |
2-bromo-1-[5-(4-bromophenyl)-1,2-oxazol-3-yl]ethanone |
InChI |
InChI=1S/C11H7Br2NO2/c12-6-10(15)9-5-11(16-14-9)7-1-3-8(13)4-2-7/h1-5H,6H2 |
InChI Key |
FPINDFNBLMDBOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)C(=O)CBr)Br |
Origin of Product |
United States |
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